4-chloro-1H-indazole-6-boronic acid
Description
Properties
IUPAC Name |
(4-chloro-1H-indazol-6-yl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BClN2O2/c9-6-1-4(8(12)13)2-7-5(6)3-10-11-7/h1-3,12-13H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJKQJJHQGEJOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=NN2)C(=C1)Cl)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1H-indazole-6-boronic acid typically involves the reaction of 4-chloro-1H-indazole with a boronic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts to facilitate the formation of carbon-carbon bonds between the indazole and boronic acid moieties . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol, with the reaction being carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of 4-chloro-1H-indazole-6-boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1H-indazole-6-boronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom on the indazole ring can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction Reactions: The indazole ring can undergo oxidation or reduction reactions, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group and activate it for coupling reactions.
Solvents: Toluene, ethanol, and dimethyl sulfoxide (DMSO) are commonly used solvents in these reactions.
Major Products Formed
The major products formed from reactions involving 4-chloro-1H-indazole-6-boronic acid include various substituted indazole derivatives, which can be further functionalized for use in pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
Organic Synthesis
4-Chloro-1H-indazole-6-boronic acid serves as a crucial building block in organic chemistry. Its ability to participate in various chemical reactions, including substitution and coupling reactions, allows chemists to create complex organic molecules. The boronic acid group can engage in Suzuki-Miyaura coupling reactions, facilitating the formation of new carbon-carbon bonds.
The compound has been investigated for its potential biological activities, particularly in medicinal chemistry:
- Antitumor Activity : Recent studies have highlighted its effectiveness as an inhibitor of Polo-like kinase 4 (PLK4), a target in cancer therapy. In vitro assays have demonstrated that it exhibits potent antitumor properties against various cancer cell lines .
| Compound | Target | IC50 (nM) | Reference |
|---|---|---|---|
| 4-Chloro-1H-Indazole-6-Boronic Acid | PLK4 | <10 | Paul et al. |
| CFI-400945 (related compound) | HCT116 cells | Effective in vivo | Paul et al. |
This compound's mechanism involves inhibition of kinases that regulate cell proliferation, suggesting its potential role as an anticancer agent.
Anti-inflammatory Properties
Research indicates that boronic acids can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This property may provide therapeutic avenues for treating inflammatory diseases .
Neuroprotective Effects
Some studies suggest that derivatives of indazole may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases .
Case Study 1: Antitumor Efficacy
In a study conducted by Paul et al., various indazole derivatives were synthesized and tested for their ability to inhibit PLK4. The results indicated that compounds derived from the indazole scaffold, including 4-chloro-1H-indazole-6-boronic acid, exhibited significant inhibition of tumor growth in mouse models of colon cancer .
Case Study 2: Biological Mechanisms
A detailed investigation into the biological mechanisms of action revealed that this compound interacts with specific molecular targets within cells, influencing signaling pathways related to cell growth and apoptosis .
Mechanism of Action
The mechanism of action of 4-chloro-1H-indazole-6-boronic acid depends on its specific application. In coupling reactions, the boronic acid group forms a complex with the palladium catalyst, facilitating the transfer of the aryl or vinyl group to the indazole ring. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets involved can vary based on the specific context of its use .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in substituent type, position, and functional groups, impacting reactivity and applications:
Physical and Purity Considerations
- Melting Points : Chlorinated and brominated indazoles (e.g., 6-chloro-1H-indazole-5-carbonitrile) often exhibit high melting points (>200°C), suggesting strong crystal lattice interactions. In contrast, methoxy-substituted analogs (e.g., 3-(4-methoxybenzyl)-1H-imidazol-5-yl-indole) melt at lower temperatures (159–160°C) due to reduced intermolecular forces .
- Purity and Storage : 4-Chloro-1H-indazole-6-carboxylic acid (95+% purity) requires sealed refrigeration, whereas pinacol esters are stable at room temperature . Boronic acids like (4-fluoro-1H-indazol-6-yl)boronic acid are typically stored at 95% purity under inert conditions .
Biological Activity
4-Chloro-1H-indazole-6-boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.
Chemical Structure and Properties
4-Chloro-1H-indazole-6-boronic acid has the following molecular formula:
- Molecular Formula : C7H6BClN2O2
- Molecular Weight : 182.39 g/mol
- IUPAC Name : 4-chloro-1H-indazole-6-boronic acid
The presence of the boronic acid functional group is significant as it allows for reversible covalent bonding with diols, which plays a crucial role in its biological activity.
The biological activity of 4-chloro-1H-indazole-6-boronic acid is primarily attributed to its ability to interact with various molecular targets:
- Inhibition of Kinases : Boronic acids are known to inhibit certain kinases by forming covalent bonds with their active sites. This inhibition can lead to decreased cell proliferation and survival in cancerous cells.
- Modulation of Signaling Pathways : The compound may influence signaling pathways associated with cell growth and apoptosis, particularly in tumor cells.
Antitumor Activity
Recent studies have indicated that indazole derivatives, including 4-chloro-1H-indazole-6-boronic acid, exhibit significant antitumor properties.
| Compound | Target | IC50 (nM) | Reference |
|---|---|---|---|
| 4-Chloro-1H-indazole-6-boronic acid | PLK4 | <10 | |
| CFI-400945 (related compound) | HCT116 colon cancer cells | Effective in vivo |
Case Study : In a study by Paul et al., compounds derived from indazole scaffolds demonstrated potent inhibition of Polo-like kinase 4 (PLK4), a target implicated in various cancers. Notably, 4-chloro-1H-indazole-6-boronic acid was shown to inhibit PLK4 effectively, suggesting its potential as an anticancer agent.
Other Biological Activities
In addition to antitumor effects, this compound may possess other biological activities:
- Anti-inflammatory Properties : Boronic acids have been studied for their anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines.
- Neuroprotective Effects : Some indazole derivatives exhibit neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
Research Findings
A comprehensive evaluation of the biological activity of 4-chloro-1H-indazole-6-boronic acid reveals promising results across various studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
